molecular formula C12H17NO2 B13206808 N-(2,3-Dimethoxybenzyl)cyclopropanamine

N-(2,3-Dimethoxybenzyl)cyclopropanamine

Cat. No.: B13206808
M. Wt: 207.27 g/mol
InChI Key: IZBSYKLLPLPCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethoxybenzyl)cyclopropanamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a cyclopropylamine group, a structure present in various biologically active molecules. This compound serves as a valuable building block for researchers, particularly in the synthesis of more complex molecules for pharmaceutical discovery . Compounds within the cyclopropanamine class have been investigated for their potential role as Lysine-Specific Demethylase 1 (LSD1) inhibitors . LSD1 is a target in several therapeutic areas, and inhibition of this enzyme is a explored pathway in preclinical research for conditions such as neurodegenerative disorders (e.g., Alzheimer's disease, Huntington's disease, Parkinson's disease) and certain cancers . The 2,3-dimethoxybenzyl moiety is a common structural element in synthetic chemistry and can influence the compound's physicochemical properties and binding affinity. Researchers utilize this amine in the development of novel therapeutic agents, studying its mechanism of action and optimizing its properties for specific biological targets. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-3-4-9(12(11)15-2)8-13-10-6-7-10/h3-5,10,13H,6-8H2,1-2H3

InChI Key

IZBSYKLLPLPCKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CC2

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Reductive Amination of 2,3-Dimethoxybenzaldehyde with Cyclopropanamine

One of the most straightforward and commonly employed methods is the reductive amination of 2,3-dimethoxybenzaldehyde with cyclopropanamine.

Procedure:
  • Reagents : 2,3-Dimethoxybenzaldehyde, cyclopropanamine, reducing agent (commonly sodium triacetoxyborohydride or sodium cyanoborohydride).
  • Solvents : Typically polar solvents such as methanol, ethanol, or dichloromethane.
  • Conditions : The aldehyde and amine are mixed under inert atmosphere at room temperature or slightly elevated temperatures. The reducing agent is added slowly to reduce the imine intermediate to the secondary amine.
  • Work-up : Standard aqueous extraction followed by purification via column chromatography or recrystallization.
Mechanistic Notes:
  • The reaction proceeds via initial formation of an imine or iminium ion intermediate.
  • The reducing agent selectively reduces the imine without affecting other functional groups.
  • This method allows for high selectivity and good yields.

Nucleophilic Substitution Using 2,3-Dimethoxybenzyl Halides

Another method involves the nucleophilic substitution of cyclopropanamine on 2,3-dimethoxybenzyl halides (chloride, bromide, or iodide).

Procedure:
  • Reagents : 2,3-Dimethoxybenzyl chloride/bromide/iodide, cyclopropanamine.
  • Solvents : Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Conditions : Typically carried out at room temperature to moderate heat (25–60 °C).
  • Bases : Sometimes a base such as triethylamine or potassium carbonate is added to neutralize the generated acid.
  • Work-up : The reaction mixture is quenched with water, extracted with organic solvents, and purified.
Mechanistic Notes:
  • The nucleophilic amine attacks the electrophilic benzylic carbon bearing the halide.
  • This method requires careful control to avoid over-alkylation or side reactions.

Coupling via Amide Bond Formation (Less Common)

Though less direct, some synthetic routes involve formation of an amide intermediate followed by reduction to the amine. This is more complex and less commonly used for this compound but is referenced in related cyclopropanamine derivatives synthesis.

Reaction Conditions and Optimization

Method Reagents Solvent(s) Temperature (°C) Yield (%) Notes
Reductive Amination 2,3-Dimethoxybenzaldehyde, cyclopropanamine, NaBH(OAc)3 Methanol, DCM 20–40 70–90 Mild conditions, high selectivity
Nucleophilic Substitution 2,3-Dimethoxybenzyl chloride, cyclopropanamine, base Acetonitrile, DMF, THF 25–60 60–85 Requires base, risk of side products
Amide Formation + Reduction Anthranilamide derivatives, cyclopropanamine, coupling agents (HBTU, TCFH) Acetonitrile, THF 21–80 50–70 Multi-step, used more in complex analogues synthesis

Solvent and Base Selection

  • Solvents : Polar protic solvents (methanol, ethanol) favor reductive amination by stabilizing intermediates. Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity in substitution reactions.
  • Bases : Organic bases such as triethylamine or diisopropylethylamine are preferred for neutralizing acids formed during substitution reactions. Inorganic bases like potassium carbonate are also effective.

Representative Experimental Data

While direct experimental data on N-(2,3-Dimethoxybenzyl)cyclopropanamine is sparse in public domain, analogous compounds and related cyclopropanamine derivatives have been synthesized with detailed NMR and HRMS characterization confirming structure and purity.

For example, reductive amination yields of similar benzyl-cyclopropanamine compounds typically exceed 75%, with NMR spectra showing characteristic benzylic methylene and cyclopropyl proton resonances.

Summary and Recommendations

  • Preferred Method : Reductive amination of 2,3-dimethoxybenzaldehyde with cyclopropanamine is the most efficient and widely applicable method, offering good yields and operational simplicity.
  • Alternative : Nucleophilic substitution with 2,3-dimethoxybenzyl halides is a viable alternative but requires careful control of reaction conditions.
  • Optimization : Selection of solvent and base is critical to maximize yield and purity.
  • Purification : Standard chromatographic techniques are sufficient to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2,3-Dimethoxybenzyl)cyclopropanamine can undergo oxidation reactions, typically at the methoxy groups or the amine group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced at the benzyl position or the cyclopropane ring using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Products may include N-(2,3-dimethoxybenzyl)cyclopropanone.

    Reduction: Products may include N-(2,3-dimethoxybenzyl)cyclopropylamine.

    Substitution: Products may include 4-bromo-N-(2,3-dimethoxybenzyl)cyclopropanamine.

Scientific Research Applications

Chemistry

N-(2,3-Dimethoxybenzyl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which N-(2,3-Dimethoxybenzyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy groups and the cyclopropane ring can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Nitro vs. Hydroxy Groups

Compound Name Substituent(s) Key Properties Applications/Reactivity
N-(2,3-Dimethoxybenzyl)cyclopropanamine 2,3-Dimethoxybenzyl Predicted: Enhanced electron-donating effects; increased steric hindrance Potential ligand for metal catalysis or intermediate in drug synthesis (inferred)
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrobenzyl Electron-withdrawing nitro group; molecular weight 192.2 g/mol Laboratory research use; limited toxicity data available
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy and methyl groups N,O-bidentate directing group; confirmed via X-ray crystallography Metal-catalyzed C–H bond functionalization
Dimethoxybenzyl-Pt/Pd complexes 2,4-Dimethoxybenzyl Coordinated to Pt(II)/Pd(II); characterized by NMR and FT-IR Antibacterial/antifungal activity (tested against S. aureus and C. albicans)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2,3-dimethoxybenzyl group in the target compound likely enhances nucleophilicity compared to the nitro-substituted analog . Methoxy groups may stabilize intermediates in catalytic reactions, similar to the role of dimethoxybenzyl ligands in Pt/Pd complexes .
  • Steric Effects : The bulkier 2,3-dimethoxybenzyl group could hinder reactions at the cyclopropane amine site compared to smaller substituents like nitro or hydroxy groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.